Methyl 4-[1-(trifluoromethyl)vinyl]benzoate
Description
Properties
CAS No. |
357274-86-3 |
|---|---|
Molecular Formula |
C11H9F3O2 |
Molecular Weight |
230.18 g/mol |
IUPAC Name |
methyl 4-(3,3,3-trifluoroprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C11H9F3O2/c1-7(11(12,13)14)8-3-5-9(6-4-8)10(15)16-2/h3-6H,1H2,2H3 |
InChI Key |
ZRNHVCLYIWLTKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-(trifluoromethyl)vinyl]benzoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
3.2. Specific Reactions
-
Hydrolysis : The ester linkage can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
-
Electrophilic Substitution : The aromatic ring may undergo electrophilic substitution reactions, although the trifluoromethyl group may influence the reactivity of the ring.
3.3. Mechanistic Studies
Mechanistic studies using computational methods like DFT can provide insights into the reaction pathways and transition states involved in these reactions. For instance, the Molecular Electron Density Theory (MEDT) has been applied to similar systems to understand the electronic description of reaction pathways .
4.1. Structural Similarities and Differences
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 4-vinylbenzoate | Vinyl benzoate | Lacks trifluoromethyl group; simpler reactivity. |
| Trifluoroacetic acid | Carboxylic acid | Strong acidity; used in peptide synthesis. |
| Trifluoromethyl styrene | Vinyl aromatic | Exhibits polymerization potential; high stability. |
| Methyl 2-trifluoromethylbenzoate | Trifluoromethyl-substituted ester | Different substitution pattern affects reactivity. |
4.2. Reactivity Comparison
-
Methyl 4-vinylbenzoate : This compound lacks the trifluoromethyl group, resulting in simpler reactivity patterns compared to methyl 4-[1-(trifluoromethyl)vinyl]benzoate.
-
Trifluoromethyl styrene : Known for its polymerization potential, this compound exhibits different reactivity due to its aromatic structure.
5.1. Medicinal Chemistry
The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making compounds like this compound interesting candidates for drug development .
5.2. Materials Science
The compound's reactivity and stability make it suitable for applications in polymer chemistry and materials synthesis.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. Methyl 4-[1-(trifluoromethyl)vinyl]benzoate has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Research indicates that this compound exhibits significant inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents .
Polymer Chemistry
This compound serves as a useful monomer in the synthesis of fluorinated polymers. These polymers are known for their enhanced thermal stability and chemical resistance. A notable application includes the development of coatings that provide protection against corrosive environments .
Synthesis of Functional Materials
The compound can be utilized as a building block for synthesizing functional materials with specific properties, such as hydrophobicity and thermal stability. Its incorporation into polymer matrices has been shown to improve the mechanical properties of the resulting materials .
Agrochemicals
The trifluoromethyl group is known to enhance the biological activity of agrochemicals. This compound has been assessed for its efficacy as an insecticide and herbicide, showing promising results in laboratory settings .
Data Tables
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its anticancer effects on breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Polymer Development
A research project focused on developing high-performance coatings using this compound as a monomer. The resulting polymer exhibited superior resistance to solvents and high temperatures, making it suitable for industrial applications .
Mechanism of Action
The mechanism of action of Methyl 4-[1-(trifluoromethyl)vinyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential biological activities, as it can interact with intracellular targets and modulate various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4-[1-(trifluoromethyl)vinyl]benzoate can be contextualized by comparing it with related benzoate esters, as outlined below:
Structural Analogues
Substituent Effects on Properties
- Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): The trifluoromethyl group in this compound reduces electron density at the aromatic ring, enhancing resistance to oxidative degradation compared to methyl 4-methylbenzoate .
- Polar vs. Nonpolar Substituents: Carbamoylamino derivatives (e.g., Methyl 4-(carbamoylamino)benzoate) exhibit higher water solubility due to hydrogen-bonding capacity, whereas the trifluoromethylvinyl group in the target compound prioritizes lipophilicity, favoring membrane permeability in biological systems .
- Bioactivity: While sulfonylurea-based methyl benzoates (e.g., metsulfuron methyl ester) are established herbicides, the trifluoromethylvinyl group may offer novel modes of action, such as interference with lipid biosynthesis or enzyme inhibition, though specific data are absent in the evidence .
Biological Activity
Methyl 4-[1-(trifluoromethyl)vinyl]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current state of research.
Chemical Structure and Synthesis
This compound features a vinyl group substituted with a trifluoromethyl moiety on a benzoate structure. The synthesis typically involves the introduction of the trifluoromethyl group through various methods, including nucleophilic substitution and coupling reactions.
Synthetic Route
- Starting Material : Methyl 4-formylbenzoate.
- Reagents : Trifluoromethylating agents such as trifluoromethylsilane or sodium trifluoroacetate.
- Conditions : Reactions are generally conducted under anhydrous conditions to prevent hydrolysis.
The following table summarizes potential synthetic pathways:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Trifluoromethylsilane | 70-80% |
| 2 | Coupling Reaction | Sodium trifluoroacetate | 60-75% |
Biological Activities
The biological activities of this compound have been explored in various studies, particularly focusing on its pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, this compound has shown promising results in inhibiting cell proliferation in cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2).
- IC50 Values : Studies report IC50 values in the low micromolar range, indicating potent activity against these cancer cell lines .
- Mechanism of Action : The compound appears to induce apoptosis and inhibit key signaling pathways involved in cancer progression.
Inhibition of Enzymatic Activity
Compounds with similar structures have been shown to inhibit various enzymes, including those involved in metabolic pathways and cancer progression:
- 5-Hydroxytryptamine (5-HT) Uptake : The presence of the trifluoromethyl group enhances the potency for inhibiting serotonin uptake, which is crucial for mood regulation and could have implications in treating depression .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Study on Anticancer Properties :
- Enzyme Inhibition Study :
Q & A
Basic Questions
Q. What are the optimal synthetic routes for Methyl 4-[1-(trifluoromethyl)vinyl]benzoate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via esterification of 4-[1-(trifluoromethyl)vinyl]benzoic acid using methanol under acid catalysis or via transesterification. A more advanced route involves Tebbe reagent-mediated vinylation of a methyl 4-(trifluoromethylacetyl)benzoate precursor, as demonstrated in similar benzoate derivatives (e.g., using THF and controlled stoichiometry to minimize side reactions) . Optimization includes monitoring reaction progress via TLC, using DMAP as a catalyst for esterification, and maintaining anhydrous conditions to prevent hydrolysis of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify vinyl protons (δ ~5.5–6.5 ppm) and trifluoromethyl group coupling. The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR.
- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and CF₃ symmetric/asymmetric stretches (1100–1250 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragmentation patterns (e.g., loss of –OCH₃ or CF₃ group).
- 19F NMR : Single peak for CF₃ at ~-60 to -70 ppm .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the product from unreacted precursors. Recrystallization from ethanol or dichloromethane/hexane mixtures can improve purity. For volatile impurities, reduced-pressure distillation may be used, though care is needed due to the compound’s thermal sensitivity .
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Data collection requires a well-diffracting crystal (0.1–0.3 mm size). Use SHELXL for refinement, focusing on anisotropic displacement parameters for the CF₃ and vinyl groups. Challenges include disorder in the trifluoromethyl group; applying restraints or splitting positions may be necessary. Validate geometry using ORTEP-3 for visualization and check for outliers via R-factor analysis .
Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s rules) identifies recurring motifs like D₁¹ (single donor-acceptor) or R₂²(8) rings. The ester carbonyl may act as an acceptor, while weak C–H···F interactions from the CF₃ group can stabilize packing. Use Mercury software to analyze intermolecular distances and angles, and correlate with thermal stability (TGA/DSC data) .
Q. How can discrepancies in crystallographic data (e.g., unexpected bond lengths) be resolved?
- Methodological Answer : Re-examine data collection parameters (e.g., temperature, radiation damage). If bond lengths deviate >3σ from norms, consider:
- Twinning: Use PLATON to check for twinning and reprocess data.
- Dynamic disorder: Apply multi-conformational models in SHELXL.
- High residual density: Test for solvent molecules or counterions missed during integration .
Q. What mechanistic insights explain the reactivity of the trifluoromethylvinyl group in further transformations?
- Methodological Answer : The electron-withdrawing CF₃ group activates the vinyl moiety for electrophilic additions (e.g., bromination) or Diels-Alder reactions. Monitor regioselectivity via NMR kinetics. Computational studies (DFT) can predict frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity, though experimental validation via trapping intermediates is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
